molecular formula C15H10BrClO B3110535 (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one CAS No. 1802376-98-2

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B3110535
CAS No.: 1802376-98-2
M. Wt: 321.59 g/mol
InChI Key: DMDSJBXRLDECAY-BQYQJAHWSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a halogenated chalcone derivative with a conjugated α,β-unsaturated ketone system. Its molecular formula is C₁₅H₁₀BrClO, with a molar mass of 321.59 g/mol. The compound features a central propenone group flanked by a 3-bromophenyl ring and a 3-chlorophenyl ring, both in the trans (E) configuration . The bromine and chlorine substituents enhance electron-withdrawing effects, influencing intermolecular interactions and electronic properties critical for biological activity and material science applications .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-10H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDSJBXRLDECAY-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine and chlorine substituents on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of these proteins and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Data of Selected Chalcone Derivatives

Compound Name Substituents Crystal System Dihedral Angle (°) Key Interactions Ref.
Target compound: (2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one 3-Br, 3-Cl Not reported Not reported C–H⋯O (hypothesized)
(2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 3-Cl, 4-Cl Triclinic (P1) 46.7 C–H⋯Cl, C–H⋯π
(2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one 2-Br, 4-Br Monoclinic (P2₁/c) 54.1 C–H⋯O, Br⋯Br
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one 4-F, H Orthorhombic 7.14–56.26 C–H⋯F, π–π stacking
(2E)-3-(3-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one 3-Cl, 3,4-OCH₃ Monoclinic 12.8 C–H⋯O, O–H⋯O

Key Observations:

Substituent Effects on Crystal Packing: Halogen substituents (Br, Cl) increase molecular polarity and promote halogen bonding (e.g., Br⋯Br interactions in ). Methoxy groups (e.g., in ) enhance solubility via polar interactions but reduce planarity compared to halogens.

Dihedral Angles and Planarity :

  • Dihedral angles between aryl rings vary widely (7.14°–56.26°) depending on substituent positions . The 46.7° angle in (2E)-1-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one suggests steric hindrance from meta-substituents, a trend expected in the target compound.

Intermolecular Interactions: Weak C–H⋯O interactions stabilize crystal lattices in halogenated chalcones . The target compound’s propenone group may participate in similar interactions.

Table 2: Electronic Properties and Bioactivity of Analogous Chalcones

Compound Name λₘₐₓ (UV-Vis) Antimicrobial Activity Nonlinear Optical (NLO) Response Ref.
Target compound Not reported Hypothesized (halogen effects) Not reported
(E)-3-(2-Chlorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one 350 nm Moderate antifungal activity High NLO susceptibility
Halogenated pyrazine chalcones (e.g., 13a–d) 320–370 nm Strong against S. aureus Not studied
(E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one 340 nm Low activity Moderate NLO

Key Observations:

UV-Vis Absorption :

  • Electron-withdrawing groups (Br, Cl) redshift λₘₐₓ due to enhanced conjugation. Pyrazine-based chalcones in absorb at 320–370 nm, suggesting the target compound may exhibit similar behavior.

Antimicrobial Potential: Halogenated chalcones (e.g., ) show enhanced antimicrobial activity due to halogen-mediated membrane disruption. The target compound’s Br and Cl substituents may synergize for similar effects.

NLO Applications: Chalcones with strong electron-donor/withdrawer pairs (e.g., methoxy + nitro groups) exhibit high NLO responses . The target compound’s Br/Cl combination may offer moderate NLO properties.

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one is a member of the chalcone family, characterized by its unique structure that includes bromine and chlorine substituents on its phenyl rings. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections provide an in-depth analysis of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10BrClO. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its α, β-unsaturated carbonyl system, which allows it to act as a Michael acceptor. This property enables it to form covalent bonds with nucleophilic sites on proteins and enzymes, inhibiting their activity and leading to various biological effects, including:

  • Antiproliferative Effects: The compound has shown significant antiproliferative activity against various cancer cell lines.
  • Antimicrobial Activity: It exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. A study highlighted its effectiveness against MCF-7 breast cancer cells, demonstrating significant cytotoxic effects. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism of Action
MCF-79.76 - 40.83Induces apoptosis, disrupts cell cycle
MDA-MB-23115 - 30Inhibits migration and invasion

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro studies have shown that it possesses moderate to strong activity against various bacterial strains.

Bacterial Strain Activity
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

Case Studies

  • Antiproliferative Effects : A study published in MDPI demonstrated that chalcone derivatives, including this compound, exhibited significant antiproliferative effects on cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy : Another research article investigated the antimicrobial properties of similar chalcone compounds and found that those with halogen substituents showed enhanced activity against pathogenic bacteria, suggesting a structure-activity relationship that could be explored further .

Q & A

Q. What is the standard synthetic route for (2E)-1-(3-bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting 3-bromoacetophenone with 3-chlorobenzaldehyde in the presence of a base (e.g., KOH in ethanol) at 0–50°C for 2–3 hours . Optimization includes:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like polycondensation.
  • Base selection : Aqueous NaOH or KOH in ethanol ensures efficient enolate formation.
  • Purification : Column chromatography with hexane/ethyl acetate (7:3) yields >85% purity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • NMR : 1^1H NMR should show a trans-olefinic proton coupling constant (JJ) of ~15–16 Hz for the α,β-unsaturated ketone. Aromatic protons for bromo and chloro substituents appear as distinct multiplet clusters .
  • IR : Strong carbonyl stretch near 1670–1700 cm1^{-1} confirms the enone system .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles to validate stereochemistry .

Q. What are common challenges in crystallizing this compound, and how are they addressed?

Non-merohedral twinning is a frequent issue due to the asymmetric halogen substituents. Mitigation strategies include:

  • Slow evaporation : Use methanol/chloroform (1:1) at 4°C to promote ordered crystal growth.
  • Data refinement : Twin refinement algorithms (e.g., in SHELXL) resolve overlapping reflections .

Advanced Research Questions

Q. How do torsion angles in the crystal structure influence molecular conformation and intermolecular interactions?

Key torsion angles (e.g., Br–C–C–Cl dihedral angle) determine packing efficiency. For example:

  • A torsion angle of 179.7° between bromophenyl and enone groups minimizes steric hindrance, favoring planar conformations .
  • Halogen-halogen interactions (Br···Cl, ~3.4 Å) stabilize the lattice, as observed in related chalcones .

Q. How can data contradictions in XRD analysis (e.g., twinning vs. disorder) be resolved?

  • Twinning : Use the Hooft parameter or Rint_{\text{int}} to assess twinning severity. For non-merohedral twins, apply the TWIN/BASF指令 in refinement software .
  • Disorder : Partial occupancy models (e.g., split atoms) account for overlapping electron densities, validated via Fourier difference maps .

Q. What computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

  • Basis sets : B3LYP/6-311++G(d,p) calculates HOMO-LUMO gaps (~4.2 eV) and electrophilicity indices (~1.8 eV) to assess charge transfer potential .
  • Molecular electrostatic potential (MEP) : Maps highlight electron-deficient regions (e.g., carbonyl group) for nucleophilic attack .

Q. How is molecular docking used to evaluate antimicrobial activity against bacterial targets?

  • Target selection : Docking to E. coli DNA gyrase (PDB: 1KZN) identifies hydrogen bonds between the enone carbonyl and Asp73/Gln67 residues .
  • Scoring functions : AutoDock Vina calculates binding energies (ΔG ≤ −7.5 kcal/mol suggests strong inhibition) .

Q. What structure-activity relationships (SAR) emerge from analogs with varying halogen substituents?

  • Bromine vs. chlorine : Bromine’s higher electronegativity enhances dipole-dipole interactions, increasing binding affinity to hydrophobic enzyme pockets .
  • Positional effects : Para-substituted analogs show reduced activity compared to meta-substituted derivatives due to steric mismatches .

Q. How do halogen atoms influence photophysical properties in UV-Vis studies?

  • Red shifts : Bromine’s heavy atom effect extends conjugation, shifting λmax_{\text{max}} to ~320 nm (vs. ~290 nm for non-halogenated analogs) .
  • Molar absorptivity : Increased ε (≥15,000 L·mol1^{-1}·cm1^{-1}) correlates with enhanced π-π* transitions .

Q. What strategies validate covalent bonding with biological targets (e.g., proteins)?

  • Mass spectrometry : LC-MS/MS detects adducts (e.g., +178 Da from bromophenyl attachment) .
  • Kinetic assays : Pre-incubation with glutathione quantifies thiol reactivity, indicating electrophilic susceptibility .

Tables of Key Data

Q. Table 1: Crystallographic Parameters for Halogenated Chalcones

ParameterValue (This Compound)Comparable Analog
Space groupP21_1/cP-1
C=O bond length (Å)1.2241.219
Br···Cl interaction (Å)3.423.38

Q. Table 2: Antimicrobial Activity (MIC, µg/mL)

StrainThis Compound Fluorophenyl Analog
E. coli12.525.0
S. aureus6.2512.5

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(3-Bromophenyl)-3-(3-chlorophenyl)prop-2-en-1-one

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